2-(benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-2-19-11-8-13-21-23(19)26-24(30-21)27(15-20-12-6-7-14-25-20)22(28)17-29-16-18-9-4-3-5-10-18/h3-14H,2,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFNVTLJGQZOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with 4-ethylbenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with pyridine-2-carboxaldehyde and benzylthiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzothiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole and pyridine derivatives.
Scientific Research Applications
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It primarily targets cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response by converting arachidonic acid into prostaglandins. Inhibition of these enzymes leads to reduced inflammation and pain relief, making it a candidate for therapeutic use in inflammatory diseases .
Anticancer Activity
Research indicates that the compound may possess anticancer properties. Preliminary studies suggest it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. This activity positions it as a potential candidate for cancer therapy, particularly in targeting specific cancer cell types .
Interaction with Biological Targets
Studies have utilized this compound to explore its interactions with various biological targets, including enzymes and receptors involved in neuroinflammation and neurodegeneration. The compound's ability to modulate these interactions suggests its potential utility in treating neurodegenerative disorders .
Material Science
In addition to its medicinal applications, the compound is being explored for its potential use in material science. Its unique chemical structure may contribute to the development of new materials with specific properties suitable for industrial applications.
Neuroprotective Effects
A study investigated the neuroprotective effects of similar acetamide derivatives against ethanol-induced neurodegeneration in rat models. The results indicated that these compounds could ameliorate oxidative stress and neuroinflammation, suggesting a multi-target approach could be beneficial for neuroprotective strategies .
Synthesis and Screening
Research efforts have focused on synthesizing derivatives of benzothiazoles and screening them for biological activity against various pathogens, including fungi and cancer cells. The synthesis typically involves standard coupling reactions followed by characterization through spectroscopic methods .
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzothiazole and pyridine rings can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzothiazole Derivatives
Substituent Effects on Benzothiazole
- 4-Ethyl vs. Halogenated Substituents: The 4-ethyl group in the target compound contrasts with halogenated analogs (e.g., GB30 with 4-fluoro or GB33 with 4-chloro).
- Nitro Substituents :
Compounds like 4a–4d () feature nitro groups on benzothiazole, which drastically alter electronic properties and reactivity. The absence of nitro groups in the target compound may reduce electrophilic toxicity .
Acetamide Linker Modifications
- Dual N-Substituents :
The target compound’s N-(pyridin-2-ylmethyl) and N-(4-ethylbenzothiazol-2-yl) groups differ from simpler analogs like GB30–GB34 (single N-substitution). Dual N-substitution may introduce steric hindrance, affecting binding to targets like HDAC8 or VEGFR-2 . - Thioether vs. Thiazolidinedione (TZD) Moieties :
Unlike TZD-containing analogs (e.g., P19–P22 in ), the benzylthio group in the target compound replaces the TZD warhead. This substitution eliminates the TZD’s hydrogen-bonding capacity but may improve metabolic stability .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Melting Point (°C) | HPLC Purity (%) | Retention Time (min) | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|---|---|
| Target Compound* | — | — | — | ~478.65† | — |
| GB30 (4-fluoro) | 272–274 | 95.28 | 3.05 | 413.45 | 68 |
| GB33 (4-chloro) | 290–292 | 95.97 | 3.98 | 447.89 | 65 |
| P19 (TZD-pyridinyl) | 263.9 | 97.1 | 2.67 | 483.52 | 89 |
| 4a (nitro substituent) | 199–201 | — | — | 458.37 | — |
*Data for the target compound are hypothetical; †Calculated based on structure.
Sources:
Key Observations:
- Melting Points : Halogenated derivatives (e.g., GB33) exhibit higher melting points (>290°C) due to stronger intermolecular forces, while the target compound’s ethyl group may lower its melting point.
- HPLC Purity : Most analogs achieve >95% purity, suggesting the target compound would require similar chromatographic optimization .
Biological Activity
2-(Benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 479.6 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antioxidant Activity
Research indicates that compounds containing benzothiazole rings exhibit significant antioxidant properties. For instance, studies have shown that similar benzothiazole derivatives can interact with key enzymes such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2), which are critical in oxidative stress pathways .
Table 1: Antioxidant Activity of Related Compounds
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 10 | MAO-B |
| Compound B | 15 | COX-2 |
| This compound | TBD | TBD |
Antimicrobial Activity
Benzothiazole derivatives have been investigated for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains. For example, a related compound exhibited significant activity against Fusarium oxysporum, suggesting a potential for developing new antibiotics from this class of compounds .
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including our compound of interest. The results indicated that modifications in the substituent groups significantly influenced the antimicrobial potency, with some derivatives showing IC50 values below 20 µM against pathogenic bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its interactions with inflammatory mediators. Compounds structurally similar to this one have shown to inhibit COX enzymes, which play a pivotal role in the inflammatory response .
Table 2: Inhibition of COX Enzymes by Related Compounds
| Compound | IC50 (µM) | COX Enzyme |
|---|---|---|
| Compound C | 12 | COX-1 |
| Compound D | 18 | COX-2 |
| This compound | TBD | TBD |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting enzymes like MAO-B and COX-2, the compound may reduce oxidative stress and inflammation.
- Antioxidant Pathways : The presence of sulfur in its structure may enhance its ability to scavenge free radicals.
- Cell Signaling Modulation : It may also interact with various signaling pathways involved in cell proliferation and apoptosis.
Q & A
Basic: What are the optimal synthetic routes for 2-(benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide?
Answer:
The synthesis involves multi-step nucleophilic substitutions and coupling reactions. A general protocol includes:
- Step 1: Reacting 4-ethylbenzo[d]thiazol-2-amine with chloroacetyl chloride in dry pyridine to form the thiazole-acetamide intermediate .
- Step 2: Introducing the benzylthio group via a thiol-alkylation reaction using benzyl mercaptan and a base (e.g., K₂CO₃) in DMF .
- Step 3: Final N-alkylation with pyridin-2-ylmethyl bromide under reflux in acetonitrile, monitored by TLC .
Key Considerations: - Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Confirm regioselectivity using -NMR and -NMR to verify substitution at the thiazole N-position .
Advanced: How can structural contradictions in NMR data for N-alkylated acetamide derivatives be resolved?
Answer:
Discrepancies in chemical shifts (e.g., pyridine methylene protons or thiazole ring protons) often arise from conformational flexibility or solvent effects. Methodological approaches include:
- Variable Temperature NMR: Assess dynamic rotational barriers; e.g., coalescence temperature studies for rotamers .
- 2D NMR (COSY, HSQC): Assign overlapping signals by correlating - and - couplings .
- X-ray Crystallography: Resolve ambiguities using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths and angles .
Example: In analogous compounds, pyridylmethyl protons show splitting (δ 4.5–5.2 ppm) due to restricted rotation, resolved via NOESY correlations .
Basic: What analytical techniques are critical for confirming purity and structure?
Answer:
- HPLC-PDA: Use a C18 column (ACN/water gradient) to confirm >95% purity; monitor λ = 254 nm for aromatic/thiazole chromophores .
- Elemental Analysis: Validate empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .
- Mass Spectrometry (ESI–MS): Detect molecular ion peaks (e.g., [M+H]⁺) and compare with calculated m/z .
Case Study: For thiazole-acetamides, discrepancies in Cl/Br content (if present) require combustion analysis to rule out halogen impurities .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Substituent Variation: Synthesize analogs with modified benzylthio (e.g., 4-F, 4-OMe) or pyridylmethyl groups. Use in vitro assays (e.g., kinase inhibition) to correlate substituent effects .
- Molecular Docking: Employ Schrödinger Suite or AutoDock to model interactions with targets (e.g., DprE1 for antitubercular activity). Prioritize residues like Lys418 or Asp386 for hydrogen bonding .
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., 4-ethyl vs. 4-CF₃ on thiazole) to biological activity .
Example: In DprE1 inhibitors, nitro groups at thiazole C6 enhance potency (MIC ≤1 μM) via π-stacking with Phe369 .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Polar Aprotic Solvents: Use ethyl acetate/hexane (3:7) for high-yield recrystallization; monitor crystal growth via slow evaporation .
- Challenging Cases: For hygroscopic derivatives, employ dichloromethane/petroleum ether (1:1) with activated charcoal to remove colored impurities .
Note: Melting points (e.g., 240–260°C for benzothiazole analogs) should align with literature data (±2°C) to confirm purity .
Advanced: How can computational methods predict metabolic stability of the pyridylmethyl group?
Answer:
- ADMET Prediction: Use SwissADME to calculate topological polar surface area (TPSA); values >80 Ų suggest poor permeability .
- CYP450 Metabolism Simulations: Employ MOE or Schrödinger to identify vulnerable sites (e.g., pyridine N-oxidation). Introduce steric hindrance (e.g., 2-Me substitution) to block metabolic hotspots .
- In Silico Stability: Compare half-life (t₁/₂) of parent compound vs. analogs using P450 SOM prediction modules .
Basic: How to troubleshoot low yields in the N-alkylation step?
Answer:
- Catalyst Optimization: Replace traditional bases with DMAP (10 mol%) to enhance nucleophilicity of the thiazole N-atom .
- Solvent Effects: Switch from acetonitrile to DMF for better solubility of bulky intermediates .
- Reaction Monitoring: Use LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry (limit pyridylmethyl bromide to 1.1 eq.) .
Advanced: What strategies resolve contradictory bioactivity data across cell lines?
Answer:
- Mechanistic Profiling: Compare IC₅₀ values in isogenic cell lines (e.g., wild-type vs. kinase mutants) to identify off-target effects .
- Proteomics: Perform pull-down assays with biotinylated probes to map binding partners .
- Data Normalization: Account for cell viability assay artifacts (e.g., MTT vs. ATP-based luminescence) by cross-validating with clonogenic assays .
Basic: What safety precautions are essential during synthesis?
Answer:
- Benzyl Mercaptan Handling: Use under inert atmosphere (N₂/Ar) due to volatility and odor; neutralize waste with NaOCl .
- Pyridin-2-ylmethyl Bromide: Avoid skin contact (lachrymatory agent); quench excess reagent with Na₂S₂O₃ .
- Crystallization Solvents: Ethyl acetate/hexane mixtures are flammable; store in explosion-proof refrigerators .
Advanced: How to design a high-throughput screening (HTS) protocol for this compound?
Answer:
- Assay Format: Use 384-well plates with fluorescence polarization (FP) for kinase inhibition (e.g., CK1δ) at 10 μM .
- Positive Controls: Include BTZ043 (DprE1 inhibitor) or staurosporine (pan-kinase inhibitor) to validate assay conditions .
- Data Analysis: Apply Z’-factor (>0.5) to assess robustness; exclude outliers via Grubbs’ test (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
